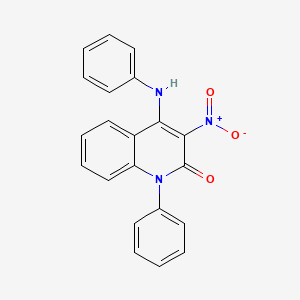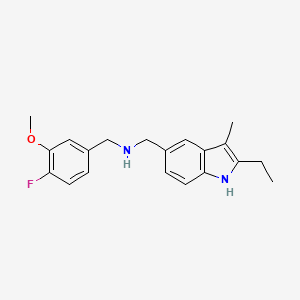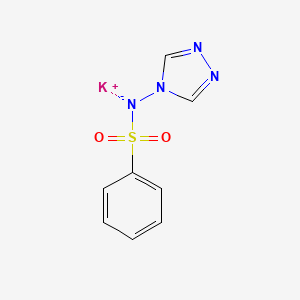
4-anilino-3-nitro-1-phenyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-anilino-3-nitro-1-phenyl-2(1H)-quinolinone, commonly known as ANQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in cancer research. ANQ is a highly potent and selective inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair.
作用機序
ANQ inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. Topoisomerase II is involved in the unwinding and rewinding of DNA during replication and repair. ANQ binds to the enzyme and prevents it from re-ligating the DNA strand, leading to the formation of a cleaved DNA-topoisomerase II complex. This complex is highly cytotoxic and leads to DNA damage and cell death.
Biochemical and Physiological Effects:
ANQ has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to be effective against multidrug-resistant cancer cells. ANQ has been shown to be non-toxic to normal cells, indicating its potential as a selective anticancer agent. However, further studies are needed to determine the long-term effects of ANQ on normal cells.
実験室実験の利点と制限
ANQ has several advantages for lab experiments, including its high potency and selectivity for topoisomerase II. It has also been shown to be effective against multidrug-resistant cancer cells. However, ANQ has several limitations, including its potential toxicity to normal cells and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for research on ANQ. One potential direction is to investigate its potential as a selective anticancer agent. Another potential direction is to investigate its potential as a chemosensitizer, which could enhance the efficacy of other anticancer agents. Further studies are also needed to determine the long-term effects of ANQ on normal cells and to investigate its potential as a therapeutic agent for other diseases.
合成法
ANQ can be synthesized using a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This is followed by the reaction of N-acetyl-2-aminobenzoic acid with nitric acid and sulfuric acid to form 4-nitro-2-aminobenzoic acid. The final step involves the reaction of 4-nitro-2-aminobenzoic acid with phenylhydrazine and acetic anhydride to form ANQ.
科学的研究の応用
ANQ has been extensively studied for its potential applications in cancer research. It has been shown to be a highly potent and selective inhibitor of topoisomerase II, which is involved in DNA replication and repair. ANQ has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to be effective against multidrug-resistant cancer cells.
特性
IUPAC Name |
4-anilino-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21-20(24(26)27)19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21)16-11-5-2-6-12-16/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNQIJNVSRLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)

![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)
![3-chloro-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzonitrile](/img/structure/B5011053.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)
![2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5011065.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5011069.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5011086.png)
![N-(5-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5011092.png)
